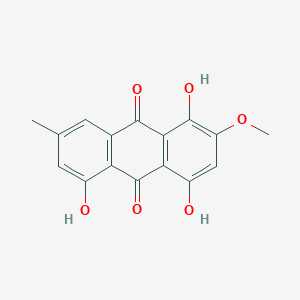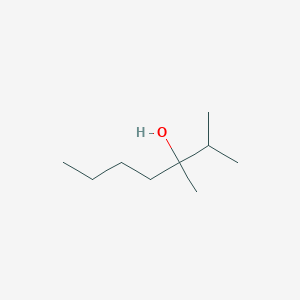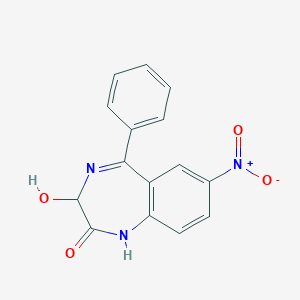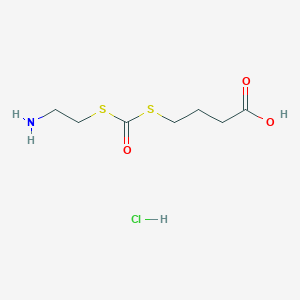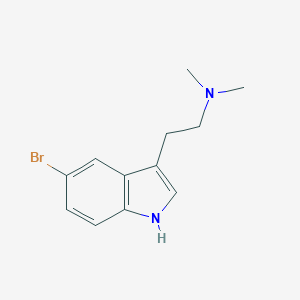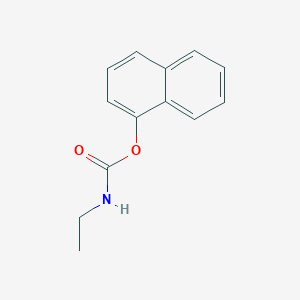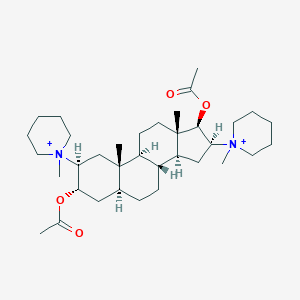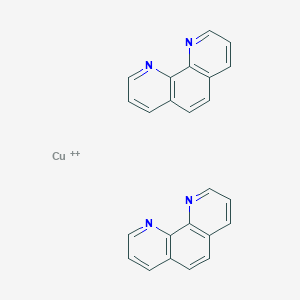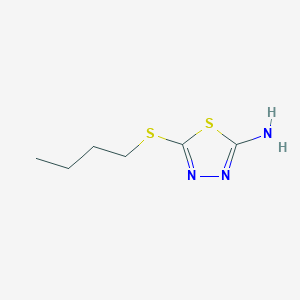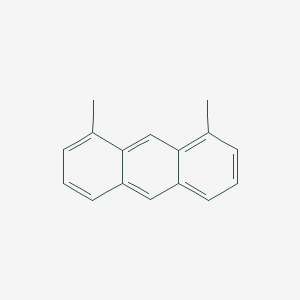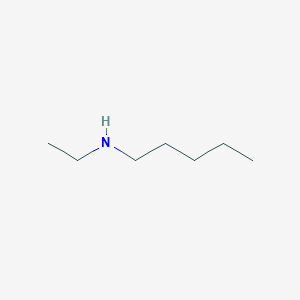
Samarium;2,2,6,6-tetramethylheptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is a compound involving the element Samarium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione . The latter is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .
Synthesis Analysis
In the copper salt catalyzed ether formation from aryl bromides or iodides and phenols, 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) was found to greatly accelerate the ordinarily difficult reaction, making it occur under more moderate temperatures and reaction times .Molecular Structure Analysis
The linear formula of 2,2,6,6-tetramethylheptane-3,5-dione is (CH3)3CCOCH2COC(CH3)3 . Its molecular weight is 184.28 . The SMILES string is CC©©C(=O)CC(=O)C©©C .Chemical Reactions Analysis
2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones . It also plays a role in the synthesis of dicyanamidobenzene-bridge diruthenium complex .Physical And Chemical Properties Analysis
2,2,6,6-tetramethylheptane-3,5-dione is a liquid at room temperature . It has a refractive index of 1.459 (lit.) . Its boiling point is 72-73 °C/6 mmHg (lit.) , and its density is 0.883 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Application in Synthesis of α-aryl-β-diketones
Specific Scientific Field
Organic Chemistry
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of α-aryl-β-diketones . These compounds are important because they can be used as intermediates in the synthesis of various organic compounds.
Methods of Application or Experimental Procedures
The exact procedures can vary depending on the specific α-aryl-β-diketone being synthesized. Generally, the process involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with an appropriate aryl compound under suitable conditions.
Results or Outcomes
The outcome of the reaction is the formation of the desired α-aryl-β-diketone . The yield and purity of the product can depend on various factors, including the specific reactants and conditions used.
Application in Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex
Specific Scientific Field
Inorganic Chemistry
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of a dicyanamidobenzene-bridge diruthenium complex . This complex has potential applications in areas such as catalysis and materials science.
Methods of Application or Experimental Procedures
The synthesis involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with a ruthenium compound and a dicyanamidobenzene compound under suitable conditions.
Results or Outcomes
The result of the reaction is the formation of the desired dicyanamidobenzene-bridge diruthenium complex . The yield and properties of the complex can depend on various factors, including the specific reactants and conditions used.
Application in Synthesis of Orange-Emitting Iridium (III) Complex
Specific Scientific Field
Materials Science
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of an orange-emitting iridium (III) complex . This complex has potential applications in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs).
Methods of Application or Experimental Procedures
The synthesis involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with an iridium compound under suitable conditions. The exact procedures can vary depending on the specific iridium (III) complex being synthesized.
Results or Outcomes
The result of the reaction is the formation of the desired orange-emitting iridium (III) complex . The yield and properties of the complex can depend on various factors, including the specific reactants and conditions used.
Application as a Ligand for Metal Catalysts
Specific Scientific Field
Catalysis
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” can act as a ligand for metal catalysts . In this role, it can enhance the activity and selectivity of the catalyst in various chemical reactions.
Methods of Application or Experimental Procedures
The use of “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” as a ligand involves combining it with a suitable metal compound to form a catalyst complex. The exact procedures can vary depending on the specific catalyst and reaction being studied.
Results or Outcomes
The outcome is the formation of a catalyst complex that can facilitate various chemical reactions . The effectiveness of the catalyst can depend on various factors, including the specific metal and ligand used, as well as the reaction conditions.
Application in Synthesis of Stable Complexes with Lanthanide Ions
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of stable complexes with lanthanide ions . These complexes have potential applications in areas such as catalysis and materials science.
Methods of Application or Experimental Procedures
The synthesis involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with a lanthanide compound under suitable conditions.
Results or Outcomes
The result of the reaction is the formation of the desired lanthanide complex . The yield and properties of the complex can depend on various factors, including the specific reactants and conditions used.
Safety And Hazards
Propriétés
IUPAC Name |
samarium;2,2,6,6-tetramethylheptane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENBVBUUVJZFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
15492-50-9 |
Source


|
| Record name | NSC177673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

